Indometacina acil-β-D-glucurónido

Descripción general

Descripción

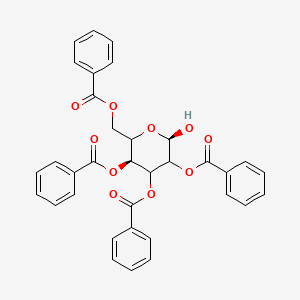

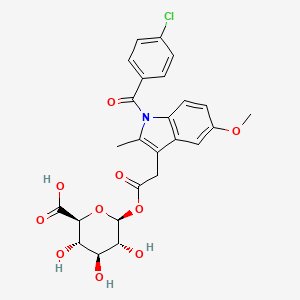

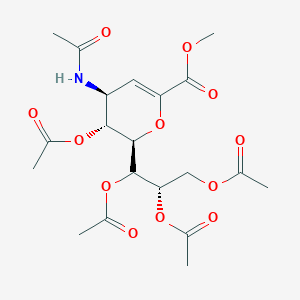

Indomethacin acyl-β-D-glucuronide is a metabolite of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin undergoes metabolism in humans primarily by O-demethylation and acyl glucuronidation to form 1-O-glucuronide, along with its metabolite O-desmethylindomethacin (DMI) and their conjugates (Vree, van den Biggelaar-Martea, & Verwey‐van Wissen, 1993). This metabolite represents a key aspect of indomethacin's biotransformation, showcasing the drug's extensive metabolic pathway in the body.

Synthesis Analysis

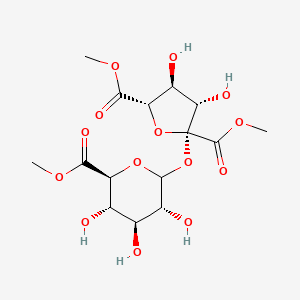

Indomethacin acyl-β-D-glucuronide is synthesized in the body through the process of acyl glucuronidation, where indomethacin is conjugated with glucuronic acid. This biotransformation is part of Phase II metabolism, aimed at increasing the water solubility of indomethacin for easier excretion. The synthesis of indomethacin itself has been achieved through a new method that reduces some stages from previous methods, and both the product and intermediaries were investigated by various analytical techniques (Rusu, Cimpoiu, & Hodișan, 1998).

Molecular Structure Analysis

The molecular structure of indomethacin acyl-β-D-glucuronide is characterized by the presence of the indomethacin moiety conjugated to a glucuronic acid unit. This conjugation significantly impacts the physical and chemical properties of the molecule, rendering it more hydrophilic than its parent compound. Structural analyses are typically conducted using chromatographic and spectroscopic methods, providing insight into the compound's complex structure and the nature of its conjugation (Rusu et al., 1998).

Chemical Reactions and Properties

Indomethacin acyl-β-D-glucuronide, like other acyl glucuronides, can undergo various chemical reactions, including hydrolysis and rearrangement. These reactions are crucial for understanding the compound's stability and reactivity. For instance, 1-O-acyl glucuronides have been shown to react with nucleophiles, indicating their potential to form adducts with biomolecules (van Breemen & Fenselau, 1986).

Physical Properties Analysis

The physical properties of indomethacin acyl-β-D-glucuronide, including solubility and stability, are influenced by its glucuronide moiety. The increased hydrophilicity compared to indomethacin affects its solubility in aqueous solutions, which is critical for its excretion from the body. These properties are essential for pharmacokinetic studies and for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of indomethacin acyl-β-D-glucuronide, such as reactivity and interaction with biomolecules, are integral to its pharmacological and toxicological profile. Its ability to interact with proteins and possibly form adducts can have implications for drug safety and efficacy. The acyl glucuronide's reactivity, particularly towards nucleophiles, suggests a potential mechanism for drug-induced toxicity through the formation of covalent adducts with cellular proteins (van Breemen & Fenselau, 1986).

Aplicaciones Científicas De Investigación

Metabolismo y farmacocinética de fármacos

Indometacina acil-β-D-glucurónido: es un metabolito que se forma a través de la conjugación de indometacina con ácido glucurónico. Este proceso es crucial para el metabolismo del fármaco y facilita su excreción. El estudio de este metabolito ayuda a comprender la farmacocinética de la indometacina, incluida su biodisponibilidad, distribución, metabolismo y patrones de excreción {svg_1}.

Toxicología y toxicidades inducidas por fármacos

La formación de acil glucurónidos como This compound puede asociarse con toxicidades inducidas por fármacos. Se sabe que estos metabolitos modifican covalentemente las moléculas biológicas, lo que puede provocar efectos adversos. La investigación de estas interacciones es vital para evaluar la seguridad de los fármacos que forman acil glucurónidos {svg_2}.

Química analítica

En química analítica, This compound sirve como analito objetivo en el desarrollo de ensayos para cuantificar la indometacina y sus metabolitos en fluidos biológicos. Esto es importante para el monitoreo clínico y los estudios farmacológicos {svg_3}.

Diseño y optimización de fármacos

Comprender las propiedades de This compound es esencial en el diseño y optimización de fármacos. Al estudiar su estabilidad y reactividad, los investigadores pueden diseñar fármacos más seguros con menos efectos secundarios minimizando la formación de metabolitos potencialmente dañinos {svg_4}.

Biología molecular

En biología molecular, se puede estudiar la afinidad de unión y la interacción de This compound con diversas proteínas. Esta investigación puede revelar información sobre los mecanismos moleculares de la acción y resistencia de los fármacos {svg_5}.

Farmacodinamia

La actividad farmacológica de This compound en sí misma puede ser objeto de estudio. Si bien la indometacina es el fármaco activo, sus metabolitos también pueden exhibir efectos farmacológicos que podrían contribuir a los efectos terapéuticos o adversos generales {svg_6}.

Mecanismo De Acción

The mechanism of action of Indomethacin, from which Indomethacin acyl glucuronide is derived, involves the reversible inhibition of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes. This results in decreased formation of prostaglandin precursors, leading to antipyretic, analgesic, and anti-inflammatory properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWEVBGELGABM-CZLVRFMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75523-11-4 | |

| Record name | Indomethacin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)